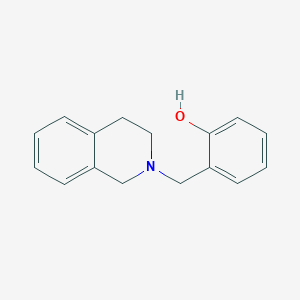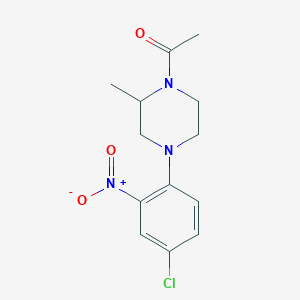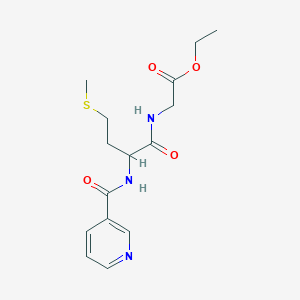![molecular formula C16H21FO5 B4995296 diethyl [3-(4-fluorophenoxy)propyl]malonate](/img/structure/B4995296.png)
diethyl [3-(4-fluorophenoxy)propyl]malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [3-(4-fluorophenoxy)propyl]malonate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of malonates and has been found to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of diethyl [3-(4-fluorophenoxy)propyl]malonate is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to reduce the expression of various pro-inflammatory genes such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
实验室实验的优点和局限性
One of the advantages of diethyl [3-(4-fluorophenoxy)propyl]malonate is its ability to inhibit the activity of various enzymes involved in the production of inflammatory mediators. This makes it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its limited solubility in water. This can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on diethyl [3-(4-fluorophenoxy)propyl]malonate. One of the directions is to investigate its potential therapeutic applications in the treatment of various inflammatory diseases such as arthritis and asthma. Another direction is to investigate its potential as an antioxidant agent. Furthermore, the development of new derivatives of this compound with improved solubility and bioavailability could also be a potential future direction.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been found to have potential therapeutic applications in the treatment of various diseases such as cancer and inflammation. Its mechanism of action involves the inhibition of various enzymes involved in the production of inflammatory mediators. However, its limited solubility in water can make it difficult to administer in vivo. There are several future directions for the research on this compound, including investigating its potential therapeutic applications and developing new derivatives with improved solubility and bioavailability.
合成方法
The synthesis of diethyl [3-(4-fluorophenoxy)propyl]malonate involves the reaction of malonic acid diethyl ester with 4-fluorophenol and 3-bromo-1-propanol. The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent. The product is then purified by column chromatography to obtain pure this compound.
科学研究应用
Diethyl [3-(4-fluorophenoxy)propyl]malonate has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various compounds such as 4-[(3-oxo-3-phenylpropyl)amino]benzoic acid and 4-[(3-oxo-3-phenylpropyl)amino]benzonitrile. These compounds have been found to have potential therapeutic applications in the treatment of various diseases such as cancer and inflammation.
属性
IUPAC Name |
diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO5/c1-3-20-15(18)14(16(19)21-4-2)6-5-11-22-13-9-7-12(17)8-10-13/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNMOTQMTYOYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=CC=C(C=C1)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(dicyclopropylmethyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4995248.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)
![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4995269.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4995270.png)
![2-(4-morpholinyl)-2-oxo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B4995284.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
![4-({[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl][(methylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B4995300.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)
